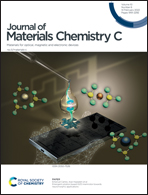Magnetostructural correlations in BiFeO3-based multiferroics
Journal of Materials Chemistry C Pub Date: 2017-03-21 DOI: 10.1039/C7TC00833C
Abstract
Inspired by the potential applications of the magnetoelectric effect, interest in multiferroic materials is growing steadily. While BiFeO3 is the most thoroughly studied magnetic ferroelectric compound, the properties of its solid solutions remain a matter of intensive debate. In this paper we show how variation in the chemical composition of Bi1−xAexFe1−xTixO3 (Ae = Ca, Sr, Ba) perovskites affects their crystal structure and magnetic behavior. In particular, our research demonstrates that Ca/Ti and Sr/Ti substitutions suppress the cycloidal antiferromagnetic structure specific to the parent compound, thus stabilizing a weak ferromagnetic ferroelectric state. The Ba/Ti-doped solid solutions retain the magnetic behavior characteristic of the pure BiFeO3. Since the latter observation is directly opposed to the prevailing concept used in describing magnetic phenomena in the Bi1−xBaxFe1−xTixO3 series, the origin of the contradiction between the current and previously reported data is analyzed. Finally, the reasons underlying the difference in the magnetic properties of the Bi1−xAexFe1−xTixO3 compounds are discussed.

Recommended Literature
- [1] Fast and reversible microscale formation of columns in carbon nanotube suspensions
- [2] Rhodium-catalyzed multiple C–H activation/highly meta-selective C–H amination between amidines and alkynes†
- [3] Selective recovery of gold using some cross-linked polysaccharide gels
- [4] Front cover
- [5] Buckling in nanomechanical films
- [6] Achieving sustainable sanitation chains through better informed and more systematic improvements: lessons from multi-city research in Sub-Saharan Africa
- [7] Room-temperature Barbier single-atom polymerization induced emission as a versatile approach for the utilization of monofunctional carboxylic acid resources†
- [8] Design of fluorinated hyperbranched polyether copolymers for 19F MRI nanotheranostics†
- [9] Atomic nitrogen chemisorption on graphene with extended line defects
- [10] Configuration change of liquid crystal microdroplets coated with a novel polyacrylic acid block liquid crystalline polymer by protein adsorption†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 191744-28-2
-
CAS no.: 153143-05-6
-
CAS no.: 135999-16-5









